
5-Iodo-2'-O-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2’-O-methylcytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in cancer therapy due to their potential anti-metabolic and anti-tumor activities .
Vorbereitungsmethoden
The synthesis of 5-Iodo-2’-O-methylcytidine involves the iodination of 2’-O-methylcytidine. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Iodo-2’-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as peroxotungstate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the formation of different nucleoside analogs.
Common reagents used in these reactions include iodine, oxidizing agents like peroxotungstate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2’-O-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a tool to study DNA methylation and its effects on gene expression.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The primary mechanism of action of 5-Iodo-2’-O-methylcytidine involves the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets DNA methyltransferases and disrupts their activity, which can result in anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
5-Iodo-2’-O-methylcytidine can be compared with other similar compounds such as:
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Iodo-2’-β-C-methyl uridine: A uridine analog with potential antiepileptic effects.
5-Iodo-2’-β-C-methyl cytidine: A purine nucleoside analog with broad antitumor activity.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 5-Iodo-2’-O-methylcytidine in its ability to inhibit DNA methyltransferases and its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C10H14IN3O5 |
|---|---|
Molekulargewicht |
383.14 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
JQWRBXTVVLSBBM-JXOAFFINSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O |
Kanonische SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


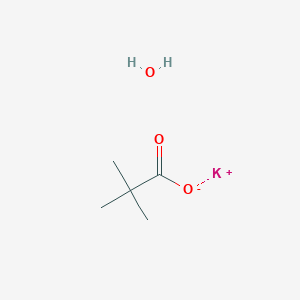
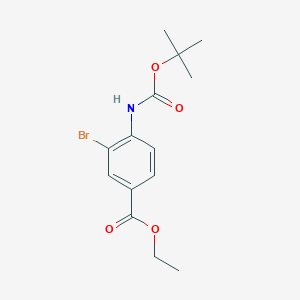

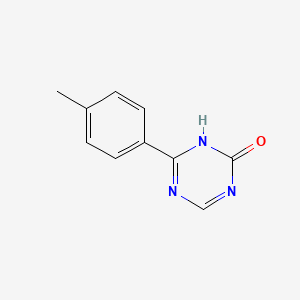
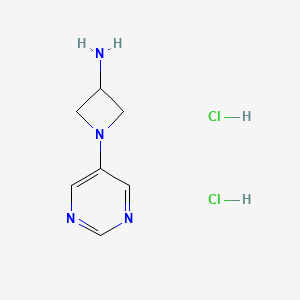
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)


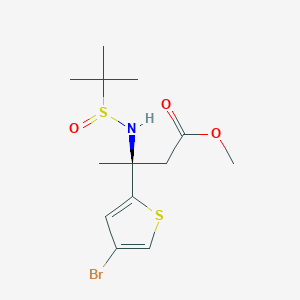

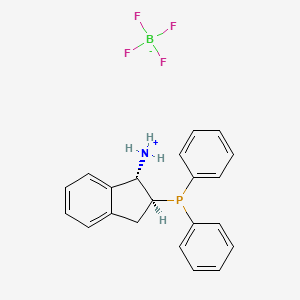

![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
